molecular formula C18H20N4O2S B3018605 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide CAS No. 1448037-58-8

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide

Cat. No.: B3018605
CAS No.: 1448037-58-8
M. Wt: 356.44
InChI Key: YXCZWQDLASVSEY-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide is a synthetic chemical compound designed for research applications. This molecule integrates a naphthalene sulfonamide moiety, a structure found in various biologically active molecules and fluorescent probes . The compound also features a dimethylaminopyrimidine group, a heterocyclic system prevalent in pharmaceuticals and agrochemicals due to its ability to engage in key molecular interactions . Sulfonamide functional groups are known to be versatile pharmacophores in medicinal chemistry, often serving as enzyme inhibitors by mimicking native substrates . The structural features of this compound suggest potential as a valuable scaffold for investigating enzyme inhibition, signal transduction pathways, or as a precursor in the synthesis of more complex molecules for chemical biology and drug discovery efforts. Researchers may find it particularly useful in [describe hypothetical mechanism, e.g., the study of ATP-binding sites or as a potential kinase inhibitor based on the pyrimidine core]. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-17(13(2)20-18(19-12)22(3)4)21-25(23,24)16-10-9-14-7-5-6-8-15(14)11-16/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZWQDLASVSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide, also known as Dansylamide, is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide (CAS Number: 1448037-58-8) is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors and anticancer agents. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, with a molecular weight of 356.4 g/mol. The structure features a naphthalene ring connected to a pyrimidine moiety, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂S
Molecular Weight356.4 g/mol
CAS Number1448037-58-8

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These enzymes are implicated in various physiological processes, including pH regulation and tumor progression.

  • Inhibition of Carbonic Anhydrase :
    • A study reported that compounds similar to this sulfonamide exhibited significant inhibitory activity against CA IX and XII, with IC50 values ranging from 51.6 to 99.6 nM for the most active derivatives .
    • The structure–activity relationship (SAR) indicated that modifications in the side chains significantly affected inhibitory potency.

Anticancer Activity

The compound's efficacy in reducing cell viability in cancer cell lines has been investigated:

  • Cell Viability Assays : In vitro studies demonstrated that this compound reduced the viability of human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions . The results suggest that the compound may reverse acidification in tumor microenvironments, enhancing its therapeutic potential.

Case Study 1: Inhibition of Tumor Growth

A detailed investigation was conducted using MDA-MB-231 cells treated with varying concentrations of the compound. The study found a concentration-dependent inhibition of cell proliferation, indicating promising anticancer activity.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Selectivity for CA IX

The selectivity profile of the compound was assessed against cytosolic CA II and transmembrane CA IX. The results indicated that while the compound inhibited both isoforms, it showed a higher affinity for CA IX, making it a candidate for targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : The dimethylamino group enhances interaction with enzyme active sites through hydrogen bonding.
  • π–π Stacking : The naphthalene moiety allows for π–π stacking interactions with nucleobases or aromatic residues in proteins, stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on the target compound but includes structural analogs with overlapping functional groups. Below is a comparative analysis based on available information:

Structural Analogues from the Kanto Catalog ()

The Kanto catalog lists compounds such as:

  • N-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-N′-[[(1R,4aS,10aR)-...]methyl]thiourea (C37H49N3S, MW 567.87): Similarity: Shares a dimethylamino group and aromatic systems. Difference: Replaces the pyrimidine-sulfonamide scaffold with a thiourea and steroidal phenanthrenyl group. Thioureas generally exhibit lower metabolic stability compared to sulfonamides.
  • N-[(1R,2R)-2-(Dimethylamino)-...]-β-D-glucopyranosyl thiourea (C31H39N3O9S, MW 629.72): Similarity: Contains a dimethylamino group and sulfur-based linkage. Difference: Incorporates a glycosylated thiourea moiety, which enhances solubility but reduces membrane permeability compared to the naphthalene sulfonamide .

Pharmacopeial Compounds ()

The PF 43(1) report describes amide derivatives like:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide: Similarity: Features dimethylphenoxy and pyrimidinone groups. Difference: Uses a tetrahydropyrimidin-1(2H)-yl group instead of a pyrimidine ring and lacks the sulfonamide linkage. Such amides are typically designed for protease inhibition, contrasting with sulfonamides’ common role in kinase targeting .

Key Comparative Table

Property Target Compound Kanto Thiourea Analogue (C37H49N3S) Pharmacopeial Amide (PF 43(1))
Core Structure Pyrimidine-sulfonamide Thiourea-steroid hybrid Amide-pyrimidinone
Molecular Weight Not provided 567.87 Not provided
Functional Groups Dimethylamino, sulfonamide Dimethylamino, thiourea Dimethylphenoxy, amide
Therapeutic Potential Kinase inhibition (hypothetical) Steroid receptor modulation Protease inhibition
Solubility Moderate (naphthalene hydrophobicity) Low (steroid backbone) High (polar amide groups)

Research Findings and Limitations

  • Crystallographic Methods : The structural resolution of the target compound likely employs SHELXL (for refinement) and SHELXS/SHELXD (for phase solving), as these tools dominate small-molecule crystallography .
  • Functional Group Impact: The dimethylamino group in the target compound may enhance binding to electron-deficient pockets in enzymes, similar to its role in Kanto’s thiourea derivatives .
  • Gaps in Data: No pharmacological or thermodynamic data (e.g., IC50, logP) are available for the target compound in the provided evidence, limiting direct mechanistic comparisons.

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